molecular formula C13H13N3O2 B1223249 5-Nitro-8-(pyrrolidin-1-yl)quinoline CAS No. 294194-84-6

5-Nitro-8-(pyrrolidin-1-yl)quinoline

Cat. No.: B1223249
CAS No.: 294194-84-6
M. Wt: 243.26 g/mol
InChI Key: DMERJCJHEOTUBG-UHFFFAOYSA-N
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Description

5-Nitro-8-(pyrrolidin-1-yl)quinoline: is a chemical compound with the molecular formula C13H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group at the 5-position and the pyrrolidinyl group at the 8-position of the quinoline ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline typically involves the nitration of 8-(pyrrolidin-1-yl)quinoline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-8-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 5-Amino-8-(pyrrolidin-1-yl)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research has shown that certain derivatives exhibit significant pharmacological activities, making them potential candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Nitro-8-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is unique due to the combination of the nitro and pyrrolidinyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-8-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERJCJHEOTUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385245
Record name 5-nitro-8-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294194-84-6
Record name 5-nitro-8-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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